3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide
Description
3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an imidazolidine ring, a pyridazine moiety, and a methoxyethyl group, making it a versatile molecule for various applications.
Properties
IUPAC Name |
3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-9-10(3-4-13-15-9)14-12(19)17-7-11(18)16(8-17)5-6-20-2/h3-4H,5-8H2,1-2H3,(H,13,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWXEAWMIDNRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)NC(=O)N2CC(=O)N(C2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidine ring, followed by the introduction of the pyridazine moiety and the methoxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microreactor technology can also enhance the sustainability and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted imidazolidine derivatives .
Scientific Research Applications
3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)pyridine: This compound shares the pyridine moiety and has applications in agrochemicals and pharmaceuticals.
tert-butyl esters: These compounds are used in synthetic organic chemistry and have similar reactivity patterns.
Uniqueness
What sets 3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide apart is its combination of functional groups, which provides unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields of research make it a valuable compound for scientific exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
